2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a chromeno moiety fused with a pyrrole ring. This structural configuration is believed to contribute to its biological activities.
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
Mechanisms of Biological Activity
Research indicates that compounds in the chromeno[2,3-c]pyrrole class exhibit several biological activities:
- Antioxidant Activity : These compounds have been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
- Antiviral Activity : Notably, derivatives of chromeno[2,3-c]pyrroles have demonstrated inhibitory effects against various viruses. For instance, one study highlighted their ability to inhibit the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral therapy .
- Enzyme Modulation : Some compounds within this family act as glucokinase activators and mimetics of glycosaminoglycans. This suggests their potential use in metabolic disorders such as diabetes .
Case Study 1: Antioxidant Effects
A study investigated the antioxidant properties of various chromeno[2,3-c]pyrrole derivatives. The results indicated that these compounds effectively scavenge free radicals and reduce lipid peroxidation in vitro. The mechanism was attributed to the presence of hydroxyl groups in their structure .
Case Study 2: Antiviral Activity Against SARS-CoV-2
In a detailed investigation into the antiviral properties of chromeno[2,3-c]pyrroles, researchers found that certain derivatives could inhibit the activity of the SARS-CoV-2 main protease with IC50 values in the low micromolar range. This highlights their potential as lead compounds for drug development against COVID-19 .
Comparative Biological Activity Table
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1-(2-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-23(2)12-13-24-19(14-8-4-6-10-16(14)27-3)18-20(25)15-9-5-7-11-17(15)28-21(18)22(24)26/h4-11,19H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELKBGVWLZDJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.